molecular formula C16H31N B1595508 Hexadecanenitrile CAS No. 629-79-8

Hexadecanenitrile

Cat. No.: B1595508
CAS No.: 629-79-8
M. Wt: 237.42 g/mol
InChI Key: WGXGAUQEMYSVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long aliphatic chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic addition of acetonitrile to aliphatic olefins containing 16 carbon atoms. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Hexadecanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Grignard reagents, sodium cyanide.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecylamine.

    Substitution: Various ketones and other derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

hexadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGAUQEMYSVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027271
Record name Hexadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexadecanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

629-79-8
Record name Hexadecanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU03440G5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanenitrile
Reactant of Route 2
Hexadecanenitrile
Reactant of Route 3
Reactant of Route 3
Hexadecanenitrile
Reactant of Route 4
Reactant of Route 4
Hexadecanenitrile
Reactant of Route 5
Reactant of Route 5
Hexadecanenitrile
Reactant of Route 6
Reactant of Route 6
Hexadecanenitrile
Customer
Q & A

Q1: What are the primary sources and applications of Hexadecanenitrile?

A: this compound is found as a component of bio-oil derived from the pyrolysis of various biomass sources. Research suggests that acid pretreatment of high-ash natural microalgae, such as those collected from Taihu Lake, can significantly improve the yield of this compound during pyrolysis . While specific applications of this compound aren't extensively discussed in the provided research, its presence in bio-oil suggests potential uses as a chemical feedstock or fuel component.

Q2: How does the particle size of sewage sludge affect the yield of this compound during pyrolysis?

A: Studies have shown that the particle size of sewage sludge significantly impacts the yield of this compound during pyrolysis . Maximum oil yield, containing this compound, was achieved at a pyrolysis temperature of 450°C and a particle diameter of 0.5–0.2 mm. This suggests that optimizing particle size is crucial for maximizing the production of valuable compounds like this compound from sewage sludge through pyrolysis.

Q3: Can the presence of ash in natural microalgae impact the production of this compound during pyrolysis?

A: Yes, the presence of ash, particularly metal oxides like CaO, MgO, and Al2O3, can influence the formation of this compound during the pyrolysis of natural microalgae . These metal oxides promote the conversion of Hexadecanoic acid and ammonia (NH3) to Hexadecanamide, which can then be further dehydrated to this compound. Acid pretreatment effectively removes ash, leading to a significant increase in the selectivity of Hexadecanoic acid and a decrease in this compound formation.

Q4: How was this compound characterized in the context of these studies?

A: In the analysis of sewage sludge pyrolysis, this compound was identified as a major component in the oil produced using GC-MS . This technique allows for the separation and identification of individual compounds within a complex mixture like bio-oil.

Q5: What are the implications of finding this compound in urban aerosol samples?

A: The detection of this compound in urban aerosol samples using GCxGC-TOF/MS suggests its presence in the atmosphere. While the specific sources and implications are not fully elaborated upon in the provided research, this finding highlights the need for further investigation into the potential environmental and health impacts of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.